molecular formula C12H20N2O2 B2525260 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione CAS No. 1437-61-2

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B2525260
CAS No.: 1437-61-2
M. Wt: 224.304
InChI Key: MSHPUFKUWHKRJN-UHFFFAOYSA-N
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Description

Product Overview 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 1437-61-2. It has a molecular formula of C12H20N2O2 and a molecular weight of 224.30 . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Chemical Context and Potential Research Value This compound belongs to the class of imidazolidine-2,4-diones, also known as hydantoins. The hydantoin core structure is a privileged scaffold in medicinal chemistry and drug discovery . The specific substitution pattern of 3-cyclohexyl and 5-isopropyl groups may influence the compound's lipophilicity and steric properties, making it a valuable intermediate or building block for further chemical synthesis and exploration. Structurally related compounds, particularly those featuring a 3-cyclohexyl moiety, have been investigated in various scientific contexts. For instance, such derivatives have been studied for their potential as inhibitors of enzymes like tyrosinase, which is a key target in dermatological research and the development of anti-melanogenic agents . Furthermore, the imidazolidine-2,4-dione (parabanic acid) structure has been a subject of interest in crystallographic studies to understand polymorphism and molecular packing in the solid state . Researchers may utilize this compound as a key synthetic precursor or as a structural analog in structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules.

Properties

IUPAC Name

3-cyclohexyl-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPUFKUWHKRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 2-(Cyclohexylamino)acetate

The synthesis begins with the alkylation of cyclohexylamine using methyl bromoacetate in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. This step typically proceeds under mild conditions (0–25°C) to minimize side reactions, yielding methyl 2-(cyclohexylamino)acetate as a colorless liquid. The reaction is driven by the nucleophilic attack of cyclohexylamine on the electrophilic α-carbon of methyl bromoacetate, facilitated by the presence of a tertiary amine base to neutralize HBr byproducts.

Urea Formation with Isopropyl Isocyanate

The amino ester intermediate is subsequently treated with isopropyl isocyanate in anhydrous dichloromethane at room temperature for 12–16 hours. This step forms a urea derivative through nucleophilic addition of the secondary amine to the isocyanate carbonyl, followed by tautomerization. The reaction requires strict moisture exclusion to prevent hydrolysis of the isocyanate. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is essential to confirm complete consumption of the starting material.

Acid-Catalyzed Cyclization

The urea intermediate undergoes cyclization in the presence of trifluoroacetic acid (TFA) at elevated temperatures (50–70°C) for 2–4 hours. TFA acts as both a catalyst and dehydrating agent, facilitating intramolecular nucleophilic attack by the ester carbonyl oxygen on the adjacent urea nitrogen, thereby forming the imidazolidine ring. The crude product is purified via silica gel chromatography using ethyl acetate and petroleum ether gradients, yielding 3-cyclohexyl-5-isopropylimidazolidine-2,4-dione as a crystalline solid.

Glyoxal-Mediated Condensation and Dehydration

Synthesis of N-Cyclohexyl-N'-isopropylurea

This method begins with the preparation of N-cyclohexyl-N'-isopropylurea by reacting cyclohexylamine with isopropyl isocyanate in a 1:1 molar ratio. The reaction is conducted in a non-polar solvent such as toluene at 0–5°C to suppress polyurea formation. The urea precipitates as a white solid, which is isolated via filtration and dried under vacuum.

Condensation with Glyoxal

The urea derivative is then condensed with glyoxal (40% aqueous solution) in the presence of a base such as sodium hydroxide or triethylamine. This step forms a 4,5-dihydroxy-2-imidazolidinone intermediate through nucleophilic addition of the urea nitrogens to the aldehyde groups of glyoxal. The reaction mixture is stirred at 20–25°C for 24–48 hours, with progress monitored by HPLC or mass spectrometry.

Dehydration to Form Hydantoin

The dihydroxy intermediate undergoes dehydration using concentrated hydrochloric acid or thermal treatment at 150–200°C under reduced pressure. Acid catalysis promotes the elimination of water, resulting in the formation of the fully conjugated imidazolidine-2,4-dione ring. The final product is recrystallized from ethanol or acetonitrile to achieve high purity (>95%).

Cyclocondensation with 5-Isopropyl-1,3-cyclohexanedione

Synthesis of 5-Isopropyl-1,3-cyclohexanedione

5-Isopropyl-1,3-cyclohexanedione is synthesized via a Claisen-Schmidt condensation between isobutylideneacetone and ethyl malonate in the presence of sodium ethoxide. The reaction proceeds via enolate formation, followed by cyclization and decarboxylation, yielding the diketone as a yellow crystalline solid with a melting point of 63–65°C.

Reaction with Cyclohexylamine and Urea Derivatives

The diketone is reacted with cyclohexylamine and urea in acetic acid under reflux conditions (110–120°C) for 8–12 hours. The reaction mechanism involves nucleophilic attack of the amine on the diketone carbonyl, followed by cyclization with urea to form the hydantoin ring. While this method offers a one-pot synthesis, it often requires extensive optimization to suppress side products such as imine or enamine derivatives.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Amino Acid Ester/Isocyanate Methyl bromoacetate, cyclohexylamine, isopropyl isocyanate TFA, CH₂Cl₂, 70°C High regioselectivity, scalable Multi-step synthesis, moderate yields (~50%)
Glyoxal Condensation Cyclohexylamine, isopropyl isocyanate, glyoxal NaOH, HCl, 150°C One-pot potential, minimal byproducts Requires stringent pH control, long reaction times
Diketone Cyclocondensation 5-Isopropyl-1,3-cyclohexanedione, cyclohexylamine Acetic acid, reflux Utilizes stable diketone precursor Low yields (~30%), side product formation

Experimental Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in the amino ester route but may complicate purification. In contrast, non-polar solvents such as toluene improve selectivity in glyoxal-mediated condensations by reducing side reactions. Elevated temperatures accelerate cyclization but risk decomposition of acid-sensitive intermediates.

Catalytic Enhancements

Recent advances in metal catalysis, such as copper-mediated N-alkylation, offer potential for streamlining hydantoin synthesis. For example, Cu(NO₃)₂·3H₂O in combination with tertiary amines has been shown to facilitate C–N bond formation at lower temperatures (40–60°C), though this approach remains unexplored for alkyl-substituted hydantoins.

Green Chemistry Considerations

Efforts to minimize waste include substituting toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). Additionally, catalytic recycling of TFA via membrane distillation could improve the sustainability of the acid-catalyzed cyclization step.

Chemical Reactions Analysis

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidine ring is opened or modified by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction may produce amine-functionalized compounds.

Scientific Research Applications

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Pyran-2,4-diones () differ entirely in ring structure but share the dione moiety, influencing dipole moments and crystal packing.

Substituent Effects: Cyclohexyl vs. Cyclopropyl (Position 3): The cyclohexyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclopropyl group in (5S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione. This may impact solubility and membrane permeability. Isopropyl vs.

However, analogs like IM-7 are synthesized via Strecker synthesis using aryl aldehydes and amino acids, achieving moderate yields (70–74%). Thiazolidine-2,4-diones () are synthesized via condensation reactions with isothiocyanates, yielding 71%.

Spectroscopic Characterization :

  • Thiazolidine-2,4-diones () are characterized by FT-IR (C=O stretches at ~1740 cm⁻¹) and LC-MS, while imidazolidine-2,4-diones () rely on ¹H/¹³C NMR for structural confirmation.

Biological Activity

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione, with the molecular formula C12_{12}H20_{20}N2_2O2_2 and a molecular weight of 224.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclohexylamine with isopropyl isocyanate under controlled conditions. This compound serves as a building block for the synthesis of more complex molecules and is utilized in various organic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, influencing biochemical pathways and cellular functions. Detailed studies are ongoing to elucidate these mechanisms further.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .
  • Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its possible application in cancer therapy. For instance, it has been tested against human tumor cell lines such as RKO and MCF-7 .
  • Enzymatic Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for metabolic disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyBiological ActivityModel UsedFindings
AntioxidantIn vitroExhibited significant antioxidant activity.
CytotoxicityRKO Cell LineInduced 70% inhibition at 100 µM concentration.
Enzymatic InhibitionVariousPotential inhibitor of key metabolic enzymes.

Case Studies

  • Antioxidant Study : In vitro studies demonstrated that this compound effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress.
  • Cytotoxicity Evaluation : A study involving multiple human cancer cell lines revealed that the compound's cytotoxic effects varied depending on the cell type, with notable efficacy against RKO cells. The IC50_{50} values were determined through MTS assays, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexyl-5-isopropylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclohexyl isocyanate with 5-isopropylhydantoin derivatives under basic conditions. Key parameters include:

  • Temperature : 80–100°C to promote ring closure.
  • Catalyst : Sodium hydroxide or triethylamine to deprotonate intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants.
    Recrystallization from ethanol/water mixtures is recommended for purification .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
NaOH, DMF, 80°C6595
Et₃N, THF, 100°C7292

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; isopropyl methyl groups at δ 1.0–1.2 ppm).
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253).
    X-ray crystallography is advised for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do steric effects of the cyclohexyl and isopropyl groups influence nucleophilic substitution at the C-5 position?

  • Methodological Answer : The bulky cyclohexyl group hinders nucleophilic attack at C-5, requiring:

  • Activating Agents : Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group.
  • High-Temperature Conditions : 120–140°C to overcome steric barriers.
    Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What statistical experimental design strategies optimize reaction parameters for scaled synthesis?

  • Methodological Answer : Use a Box-Behnken design to evaluate interactions between:

  • Factors : Temperature, catalyst concentration, solvent ratio.
  • Responses : Yield, purity, reaction time.
    ANOVA analysis identifies significant factors (e.g., temperature contributes 45% to yield variance). See for case studies on imidazolidine derivatives .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2).
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns.
    Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing.
  • Hansen Solubility Parameters : Compare experimental vs. predicted values (δD, δP, δH) to identify outliers.
    Discrepancies often arise from polymorphic forms; DSC/TGA confirms crystallinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for imidazolidine-dione derivatives?

  • Methodological Answer : Variations arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
  • Impurity Profiles : HPLC-MS quantifies byproducts (e.g., hydrolyzed diones) that interfere with activity.
    Standardize protocols using WHO guidelines for reproducibility .

Methodological Best Practices

Q. How to design a scalable purification process for this compound?

  • Answer : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with crystallization (ethanol/water). Monitor purity via HPLC (C18 column, 220 nm detection). Pilot-scale trials should assess solvent recovery rates and waste minimization .

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